N-(4-Bromophenyl)-3,4,5,6-tetrahydrophthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3,4,5,6-tetrahydrophthalimide is a dicarboximide that is 3,4,5,6-tetrahydrophthalimide in which the hydrogen attached to the nitrogen is replaced by a p-bromophenyl group. It is a secondary amide, an organonitrogen heterocyclic compound, a member of maleimides, a member of bromobenzenes and an organic heterobicyclic compound.
Scientific Research Applications
Thermal Reaction and Oligomerization
- The thermal reaction mechanism of a similar compound, N-(4′-benzyl)phenyl-1,2,3,6-tetrahydrophthalimide, was studied, revealing insights into its oligomerization products and competitive isomerization and disproportionation reactions (Bounor-Legaré, Mišoň, & Sillion, 1998).
Inhibition of Protoporphyrinogen-IX Oxidase
- Research on N-(2,4,5-Trisubstituted phenyl)-3,4,5,6-tetrahydrophthalimides, a related class of compounds, explored their inhibitory activity on Protoporphyrinogen-IX Oxidase, suggesting potential applications in inhibiting this enzyme (石田 et al., 1997).
Photochemical Reactions
- A study on derivatives of maleimide, including 3,4,5,6-tetrahydrophthalimide, found they produce products with a new hexahydropyrazine ring, highlighting their photochemical reactivity (Bryant & Coyle, 1983).
Synthesis of Benzimidazoles
- A process involving o-Bromophenyl isocyanide, closely related to N-(4-Bromophenyl)-3,4,5,6-tetrahydrophthalimide, was used to synthesize 1-substituted benzimidazoles, indicating potential synthetic pathways (Lygin & Meijere, 2009).
Naphthalene Diimides Synthesis
- The synthesis of Naphthalene bisimides (NDIs) with heterocyclic moieties, related to this compound, was researched, revealing interesting acid/base properties and fluorescence characteristics (Doria et al., 2009).
Structure-Activity Relationship in Herbicides
- Research on the structure-activity relationship of N-substituted phenyl-3,4,5,6-tetrahydrophthalimides in herbicides showcased the essential features for high inhibitory activity in these compounds (Ohta et al., 1976).
Metabolism Studies
- A study on the metabolism of a similar compound, 3,4,5,6-tetrahydrophthalimidomethyl dl-trans chrysanthemumate, in houseflies and rats, sheds light on potential metabolic pathways relevant to this compound (Suzuki & Miyamoto, 1974).
X-Ray Crystallography and Anticonvulsant Properties
- The structure and anticonvulsant properties of an enaminone closely related to this compound were investigated, highlighting the relevance of bromophenyl groups in medicinal chemistry (Edafiogho et al., 2003).
Comparison of End-Capped Resins
- A study compared nadimide and tetrahydrophthalimide end-capped resins, offering insights into the different behaviors of these compounds upon thermal treatment (Bounor-Legaré, Mišoň, & Sillion, 1998).
Metabolism in Rats
- Metabolism of a compound similar to this compound in rats was examined, indicating the formation of unique sulfonic acid conjugates, which could be relevant for understanding the metabolic fate of similar compounds (Yoshino et al., 1993).
Microwave-Assisted Synthesis and Antimicrobial Evaluation
- The microwave-assisted synthesis of spiro derivatives from dibromohomophthalimide and their antimicrobial activities were investigated, suggesting potential applications in the development of new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Properties
CAS No. |
39985-64-3 |
---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2 |
InChI Key |
DEMFUFJSZCRLRV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br |
39985-64-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.